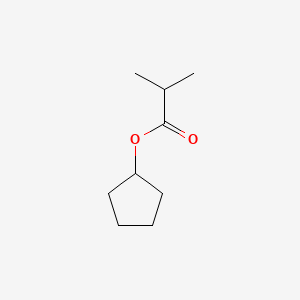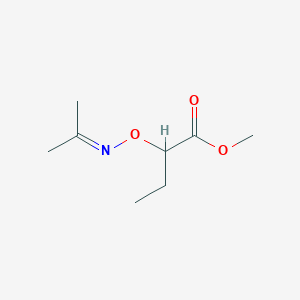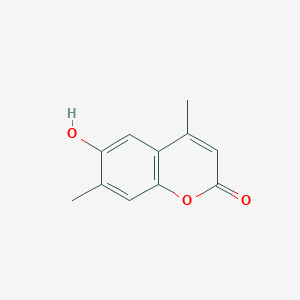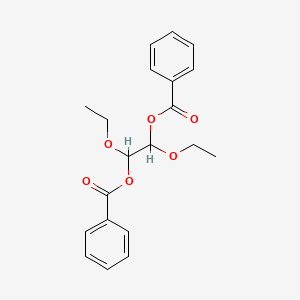
Iridium--molybdenum (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium–molybdenum (1/3) is an intermetallic compound composed of iridium and molybdenum in a 1:3 ratio. Iridium is known for its high melting point, excellent corrosion resistance, and significant hardness, while molybdenum is recognized for its high melting point and strength. The combination of these two elements results in a compound with unique properties that make it suitable for various high-temperature and high-stress applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of iridium–molybdenum (1/3) can be achieved through several methods, including:
Solid-State Reaction: This involves mixing iridium and molybdenum powders in the desired stoichiometric ratio and heating the mixture at high temperatures (typically above 1200°C) in an inert atmosphere to prevent oxidation.
Chemical Vapor Deposition (CVD): In this method, iridium and molybdenum precursors are vaporized and then reacted on a substrate at high temperatures to form the intermetallic compound.
Electrodeposition: This involves the electrochemical deposition of iridium and molybdenum from a solution containing their respective salts onto a conductive substrate.
Industrial Production Methods
Industrial production of iridium–molybdenum (1/3) typically involves large-scale solid-state reactions or CVD processes. These methods are preferred due to their ability to produce high-purity and uniform intermetallic compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Iridium–molybdenum (1/3) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized at high temperatures to form iridium oxide and molybdenum oxide.
Substitution: The compound can undergo substitution reactions where one of the metals is replaced by another metal, such as tungsten or rhenium.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen or carbon monoxide for reduction, and various metal salts for substitution reactions. These reactions typically occur at high temperatures (above 1000°C) and in controlled atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include iridium oxide, molybdenum oxide, and substituted intermetallic compounds such as iridium–tungsten or iridium–rhenium .
Wissenschaftliche Forschungsanwendungen
Iridium–molybdenum (1/3) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions, due to its high stability and catalytic activity
High-Temperature Materials: Due to its high melting point and strength, iridium–molybdenum (1/3) is used in high-temperature applications such as furnace components and aerospace materials.
Biomedical Applications: The compound is being explored for use in biomedical devices and implants due to its biocompatibility and resistance to corrosion.
Wirkmechanismus
The mechanism by which iridium–molybdenum (1/3) exerts its effects is primarily through its unique combination of physical and chemical properties. The high melting point and strength of molybdenum, combined with the corrosion resistance and hardness of iridium, result in a compound that can withstand extreme conditions. At the molecular level, the compound’s stability and reactivity are influenced by the electronic interactions between the iridium and molybdenum atoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to iridium–molybdenum (1/3) include:
Iridium–tungsten (1/3): This compound has similar high-temperature and corrosion-resistant properties but with slightly different mechanical properties due to the presence of tungsten.
Iridium–rhenium (1/3): This compound also exhibits high-temperature stability and is used in similar applications but has different catalytic properties due to the presence of rhenium.
Molybdenum–tungsten (1/3): This compound is used in high-temperature applications and has similar mechanical properties but lacks the corrosion resistance provided by iridium.
Uniqueness
Iridium–molybdenum (1/3) is unique due to its combination of high melting point, excellent corrosion resistance, and significant hardness. These properties make it particularly suitable for applications that require materials to withstand extreme conditions, such as high temperatures and corrosive environments .
Eigenschaften
CAS-Nummer |
12030-45-4 |
|---|---|
Molekularformel |
IrMo3 |
Molekulargewicht |
480.1 g/mol |
IUPAC-Name |
iridium;molybdenum |
InChI |
InChI=1S/Ir.3Mo |
InChI-Schlüssel |
DUOSVDSDLGPFFS-UHFFFAOYSA-N |
Kanonische SMILES |
[Mo].[Mo].[Mo].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


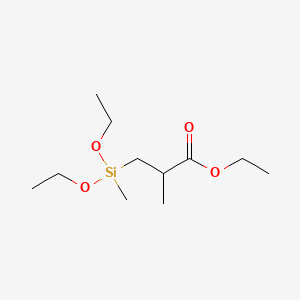
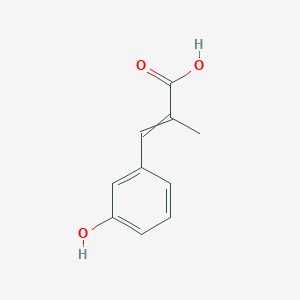
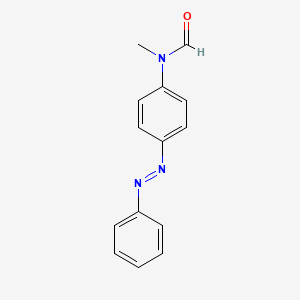
![Didecyl 2-[(3-methylphenyl)methyl]butanedioate](/img/structure/B14731480.png)
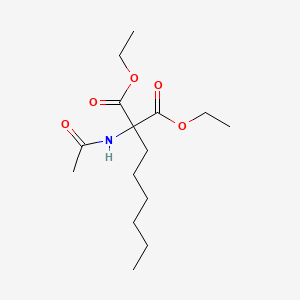
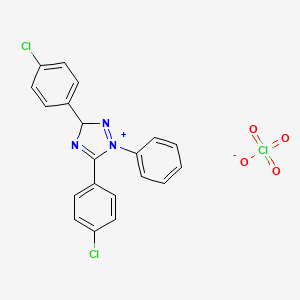

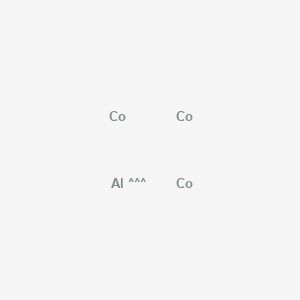
![5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride](/img/structure/B14731524.png)
![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)
